4-(morpholin-4-ylmethyl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Morpholine Derivative: The morpholine ring is introduced through the reaction of diethylene glycol with methylamine, followed by cyclization.
Synthesis of the Benzohydrazide Moiety: This involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Condensation Reaction: The final step involves the condensation of the morpholine derivative with the benzohydrazide in the presence of a nitrophenyl aldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Explored for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can inhibit or activate specific biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler morpholine derivative used in various chemical reactions.
N-Methylmorpholine N-oxide: An oxidant used in organic synthesis.
Morpholine-3-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
Uniqueness
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a morpholine ring, nitrophenyl group, and benzohydrazide moiety, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H20N4O4/c24-19(21-20-13-16-2-1-3-18(12-16)23(25)26)17-6-4-15(5-7-17)14-22-8-10-27-11-9-22/h1-7,12-13H,8-11,14H2,(H,21,24)/b20-13+ |
InChI Key |
JDMWMTZJRMUQRO-DEDYPNTBSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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